![molecular formula C₁₃H₁₅NO B1146946 (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine CAS No. 196597-61-2](/img/structure/B1146946.png)

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

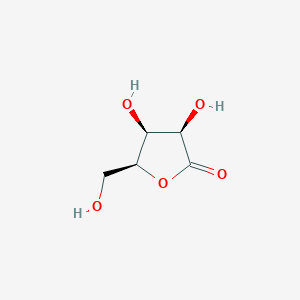

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine is a chemical compound known for its role as an impurity in Ramelteon, a medication used to treat insomnia. Ramelteon is a potent and selective agonist at melatonin MT1/MT2 receptors. The compound has a molecular formula of C13H15NO and a molecular weight of 201.26 g/mol.

Preparation Methods

The synthetic routes for (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involve several steps, typically starting with the preparation of the indeno[5,4-b]furan core. This core can be synthesized through cyclization reactions involving appropriate precursors. Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The ethylamine group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including interactions with melatonin receptors.

Medicine: As an impurity in Ramelteon, it is relevant in the study of drug purity and pharmacokinetics.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine involves its interaction with specific molecular targets, such as melatonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the regulation of circadian rhythms and sleep-wake cycles .

Comparison with Similar Compounds

Similar compounds to (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine include other indeno[5,4-b]furan derivatives and melatonin receptor agonists. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, Ramelteon itself is a closely related compound with a similar core structure but different substituents that enhance its pharmacological properties.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and interactions with melatonin receptors make it a valuable subject of study for understanding and developing new therapeutic agents.

Properties

IUPAC Name |

(2E)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-5H,1-2,6-8,14H2/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNBBSULBXPJL-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCN)C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\CN)/C2=C1C=CC3=C2CCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of the asymmetric reduction of (E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine in the production of optically active amine derivatives?

A: The paper highlights a method for producing optically active amine derivatives, specifically focusing on the asymmetric reduction of this compound to (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine. [] This process is crucial because many pharmaceuticals and other bioactive compounds are chiral, meaning they exist in two mirror-image forms (enantiomers) with potentially different biological activities. Producing a specific enantiomer, in this case, the (S)-enantiomer, is often critical for achieving the desired therapeutic effect and minimizing unwanted side effects.

Q2: How does the paper address the challenge of by-product formation during the production process?

A: The research describes a method to inhibit by-product formation during the production of the desired (S)-enantiomer. [] This is achieved by controlling the reaction conditions, specifically by maintaining the temperature between 40°C and 100°C and the pH between 3 and 9 during the catalytic reduction. This controlled environment promotes the formation of the desired product while minimizing unwanted side reactions that lead to by-products. The paper further details a purification process involving crystallization screening to isolate the desired (S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)

![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)